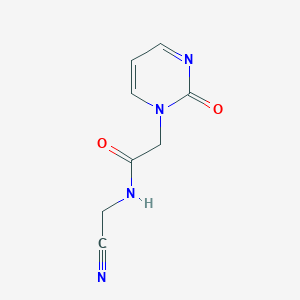

![molecular formula C13H12N6O2S B2549659 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863500-18-9](/img/structure/B2549659.png)

2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives has been explored in the context of developing selective serotonin 5-HT6 receptor antagonists and potential antiasthma agents. In one study, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared, with the most active compound in a functional assay being 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, which showed an IC50 of 29.0 nM . Another study focused on the preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were synthesized by reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones, followed by a series of reactions including treatment with phosphorus oxychloride and cyclization using cyanogen bromide .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolo[1,5-a]pyrimidine or triazolo[1,5-c]pyrimidine core. The substitution patterns on the core structure, such as the phenylsulfonyl group and various aryl groups, play a significant role in determining the binding affinity and selectivity towards the 5-HT6 receptor. For instance, the compound with the greatest affinity in the 5-HT6 receptor radioligand binding assay had a Ki of 1.7 nM and featured a phenylsulfonyl group attached to the triazolopyrimidine core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of pyrimidinones, chlorination, hydrazinolysis, and cyclization. The cyclization step to form the triazolopyrimidine ring is particularly crucial and can be achieved using reagents like cyanogen bromide. The Dimroth rearrangement is also mentioned as a part of the synthetic pathway, indicating the complexity and specificity of the reactions required to obtain the desired triazolopyrimidine derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide are not detailed in the provided papers, the studies do provide insights into the properties of related triazolopyrimidine compounds. These properties are largely influenced by the substituents on the core structure, which affect the compounds' receptor binding affinity, functional cellular response inhibition, and selectivity. The high selectivity of the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for the 5-HT6 receptor over the 5-HT2A and 5-HT2B receptors is a notable chemical property . The activity of the compounds as mediator release inhibitors in the context of asthma also highlights their potential therapeutic properties .

Wissenschaftliche Forschungsanwendungen

Potential Antiasthma Agents

Triazolopyrimidine derivatives, including compounds structurally related to "2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide," have been evaluated for their activity as mediator release inhibitors, potentially offering a new avenue for antiasthma therapy. These compounds have shown promising results in the human basophil histamine release assay, indicating their potential in managing asthma-related symptoms by inhibiting mediator release (Medwid et al., 1990).

Anticancer Effects

Modifications of triazolopyrimidine derivatives, including altering the acetamide group to an alkylurea moiety, have demonstrated significant anticancer effects alongside reduced toxicity. This modification has resulted in compounds retaining their antiproliferative activity against human cancer cell lines, suggesting their utility in cancer treatment (Wang et al., 2015).

Antimicrobial Activity

Novel triazolopyrimidine derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds have exhibited significant antibacterial activity, making them potential candidates for developing new antimicrobial agents. This includes activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of triazolopyrimidine-based compounds in combating various microbial infections (Patil et al., 2010).

Herbicide Development

Research into triazolopyrimidine sulfonanilide compounds as acetohydroxyacid synthase inhibitors has led to the development of new herbicides with high activity and faster degradation rates in soil. These findings illustrate the compound's role in agricultural applications, offering a potential for the development of more environmentally friendly herbicidal solutions (Chen et al., 2009).

Insecticidal Applications

Sulfonamide thiazole derivatives incorporating the triazolopyrimidine moiety have shown potential as insecticidal agents. Studies have indicated that these compounds possess bioactive properties that could be effective against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This suggests their application in pest management strategies to protect crops from damage (Soliman et al., 2020).

Eigenschaften

IUPAC Name |

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJQNQFZABFJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)